1-(Dimethylamino)-3-methylbutan-2-ol
Overview
Description
1-(Dimethylamino)-3-methylbutan-2-ol is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a butane backbone
Mechanism of Action
Target of Action
The primary target of 1-(Dimethylamino)-3-methylbutan-2-ol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that terminates signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft . It also plays a role in neuronal apoptosis .
Mode of Action
It’s known that the interaction of similar compounds with acetylcholinesterase leads to the termination of signal transduction at the neuromuscular junction .
Biochemical Pathways
It’s known that the compound belongs to the class of organic compounds known as 1-hydroxy-4-unsubstituted benzenoids . These are phenols that are unsubstituted at the 4-position .
Result of Action
It’s known that the compound’s action results in the termination of signal transduction at the neuromuscular junction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as solvent polarity and viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer and excited state reactions, probe-probe interactions, and changes in radiative and non-radiative decay rates can affect the fluorescence emission spectra and quantum yields of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of 3-methyl-2-butanone with dimethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methyl-2-butanone, while reduction can produce 1-(dimethylamino)-3-methylbutane .
Scientific Research Applications
1-(Dimethylamino)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with similar basicity but lacking the hydroxyl group.
Trimethylamine: Another amine with three methyl groups attached to the nitrogen atom.
1-Dimethylamino-2-propanol: A compound with a similar structure but with a different carbon backbone.
Uniqueness
1-(Dimethylamino)-3-methylbutan-2-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
1-(dimethylamino)-3-methylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)7(9)5-8(3)4/h6-7,9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDIJPAUMTOMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1533077-04-1 | |
Record name | 1-(dimethylamino)-3-methylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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